molecular formula C23H29NO6 B11147412 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid

6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid

Cat. No.: B11147412
M. Wt: 415.5 g/mol
InChI Key: RWAUHWBHAVLXEA-UHFFFAOYSA-N
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Description

6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid is a complex organic compound with a unique structure that combines a benzo[c]chromen core with a hexanoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid typically involves multiple steps:

    Formation of the Benzo[c]chromen Core: The initial step involves the synthesis of the benzo[c]chromen core. This can be achieved through a series of cyclization reactions starting from appropriate precursors.

    Attachment of the Propanoyl Group: The next step involves the introduction of the propanoyl group to the benzo[c]chromen core. This is typically done using esterification or acylation reactions.

    Formation of the Hexanoic Acid Side Chain: The final step involves the attachment of the hexanoic acid side chain to the propanoyl group. This can be achieved through amidation reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[c]chromen core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the carbonyl groups present in the structure, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine) and nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It is used in the development of new materials with specific properties, such as improved stability and reactivity.

Mechanism of Action

The mechanism of action of 6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

    Pathways Involved: It may modulate signaling pathways related to antioxidant defense and inflammatory response, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-({2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}amino)hexanoic acid is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H29NO6

Molecular Weight

415.5 g/mol

IUPAC Name

6-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]hexanoic acid

InChI

InChI=1S/C23H29NO6/c1-14-19(29-15(2)22(27)24-13-7-3-4-10-20(25)26)12-11-17-16-8-5-6-9-18(16)23(28)30-21(14)17/h11-12,15H,3-10,13H2,1-2H3,(H,24,27)(H,25,26)

InChI Key

RWAUHWBHAVLXEA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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